1-Dodecanone, 1-phenyl-2-(2-phenylethyl)-
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Overview
Description
1-Dodecanone, 1-phenyl-2-(2-phenylethyl)- is an organic compound with the molecular formula C26H36O. It is a ketone characterized by a long aliphatic chain and two phenyl groups attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecanone, 1-phenyl-2-(2-phenylethyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with a long-chain acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanone, 1-phenyl-2-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Secondary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-Dodecanone, 1-phenyl-2-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical techniques like chromatography.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 1-Dodecanone, 1-phenyl-2-(2-phenylethyl)- largely depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-1-dodecanone: Similar structure but lacks the additional phenylethyl group.
Dodecanophenone: Another ketone with a similar aliphatic chain but different substituents.
Uniqueness: 1-Dodecanone, 1-phenyl-2-(2-phenylethyl)- is unique due to its dual phenyl groups and extended aliphatic chain, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
194785-53-0 |
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Molecular Formula |
C26H36O |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
1-phenyl-2-(2-phenylethyl)dodecan-1-one |
InChI |
InChI=1S/C26H36O/c1-2-3-4-5-6-7-8-13-20-25(22-21-23-16-11-9-12-17-23)26(27)24-18-14-10-15-19-24/h9-12,14-19,25H,2-8,13,20-22H2,1H3 |
InChI Key |
XNAQFWAJZHOXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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